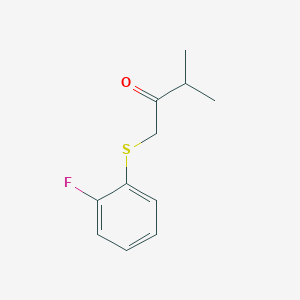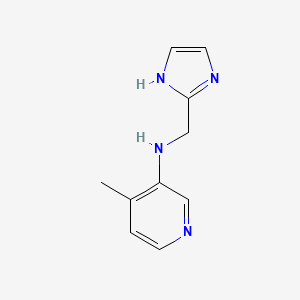
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine: is a heterocyclic compound that features both an imidazole and a pyridine ring. Compounds containing imidazole and pyridine rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methyl-3-pyridinecarboxaldehyde with 2-aminomethylimidazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of N-(1H-imidazol-2-ylmethyl)-4-pyridinecarboxaldehyde.
Reduction: Reduction reactions can target the imidazole ring, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
- Oxidation can yield aldehydes or carboxylic acids.
- Reduction can produce more saturated heterocycles.
- Substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology: In biological research, N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its dual-ring structure allows it to interact with multiple biological targets, enhancing its therapeutic potential.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions disrupt normal biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
N-(1H-imidazol-2-ylmethyl)-pyridin-3-amine: Lacks the methyl group on the pyridine ring, which may affect its reactivity and biological activity.
N-(1H-imidazol-2-ylmethyl)-4-ethylpyridin-3-amine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-2-amine: The position of the amine group on the pyridine ring is different, which can influence its binding affinity to biological targets.
Uniqueness: N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This balance enhances its ability to interact with a wide range of biological targets, making it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-11-6-9(8)14-7-10-12-4-5-13-10/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
IMWCMMOQWWIBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)

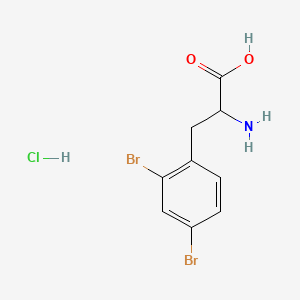
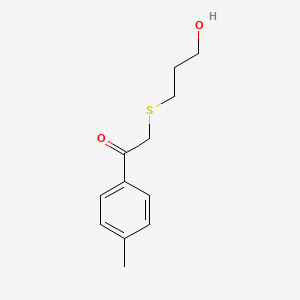
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)
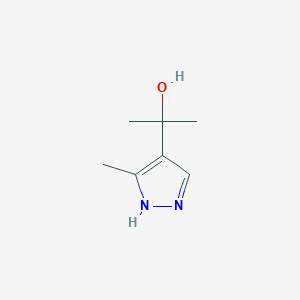
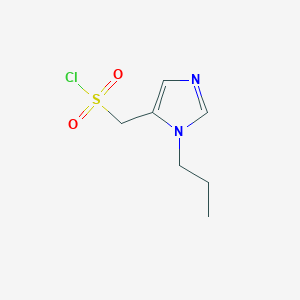

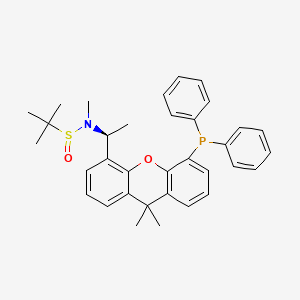
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
